molecular formula C10H6ClF2NO2S2 B7497844 5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide

Cat. No.: B7497844
M. Wt: 309.7 g/mol
InChI Key: JAFZXWGMBBVLBN-UHFFFAOYSA-N
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Description

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chloro group at the 5-position, a difluorophenyl group at the N-position, and a sulfonamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 3,5-difluoroaniline in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted thiophene derivatives with various functional groups.

    Oxidation Reactions: Thiophene sulfoxides or sulfones.

    Reduction Reactions: Thiophene amines.

Scientific Research Applications

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, sulfonamide-based compounds are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. These enzymes play crucial roles in various biological processes, and their inhibition can lead to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(3,5-difluorophenyl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    5-chloro-N-(3,5-difluorophenyl)thiophene-2-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

    5-chloro-N-(3,5-difluorophenyl)thiophene-2-amine: Similar structure but with an amine group instead of a sulfonamide group.

Uniqueness

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other scientific research applications .

Properties

IUPAC Name

5-chloro-N-(3,5-difluorophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO2S2/c11-9-1-2-10(17-9)18(15,16)14-8-4-6(12)3-7(13)5-8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZXWGMBBVLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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